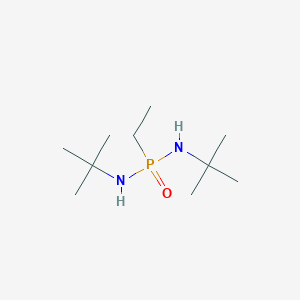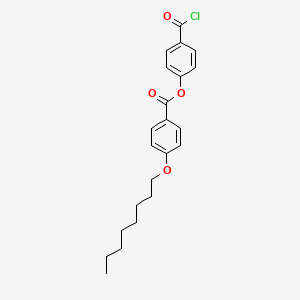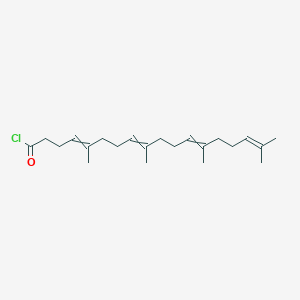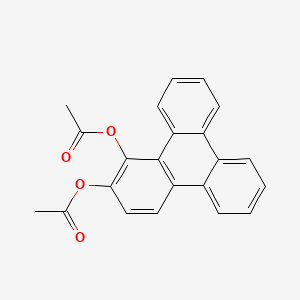
Parguerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parguerol is a brominated diterpene alcohol isolated from the sea hare, Aplysia kurodai. It has been identified as a neurotrophic compound, meaning it promotes the growth and survival of neurons. This compound has shown significant potential in inducing neurite outgrowth in PC-12 cells, a model for studying neuronal differentiation .
Vorbereitungsmethoden
Parguerol is primarily isolated from natural sources, specifically the sea hare Aplysia kurodai. The extraction process involves collecting specimens, freezing them, and then extracting with methanol. The resulting aqueous residue is further extracted with ethyl acetate. The ethyl acetate layer, which shows neurotrophic activity, is fractionated using silica gel chromatography and gel permeation on Sephadex LH-20 to afford this compound .
Analyse Chemischer Reaktionen
Parguerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Parguerol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is used to investigate neuronal differentiation and neurotrophic activities. In medicine, it holds potential for developing treatments for neurodegenerative diseases due to its ability to promote neurite outgrowth .
Wirkmechanismus
The mechanism of action of parguerol involves its interaction with neurotrophic factors and pathways. It is known to induce neurite outgrowth in PC-12 cells by mimicking the effects of nerve growth factor. This compound likely interacts with specific receptors on the cell surface, triggering intracellular signaling pathways that promote neuronal growth and survival .
Vergleich Mit ähnlichen Verbindungen
Parguerol is similar to other neurotrophic compounds such as isothis compound and deoxythis compound acetate, which are also isolated from the sea hare Aplysia kurodai. this compound is unique in its specific structure and the extent of its neurotrophic activity. Isothis compound and deoxythis compound acetate also induce neurite outgrowth but to a lesser extent compared to this compound .
Eigenschaften
CAS-Nummer |
83115-36-0 |
|---|---|
Molekularformel |
C22H33BrO5 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
[5-(1-bromo-2-hydroxyethyl)-3-hydroxy-1a-(hydroxymethyl)-5,7b-dimethyl-1,1b,2,3,3a,4,6,8,9,9a-decahydrocyclopropa[a]phenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H33BrO5/c1-12(26)28-17-9-21(3)14-4-5-20(2,19(23)10-24)7-13(14)16(27)6-18(21)22(11-25)8-15(17)22/h4,13,15-19,24-25,27H,5-11H2,1-3H3 |
InChI-Schlüssel |
NQFSWQKJYOCNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2(C(CC(C3C2=CCC(C3)(C)C(CO)Br)O)C4(C1C4)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)





![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)


